3-(Difluoromethyl)-1-((2,4-difluorophenyl)sulfonyl)azetidine
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Overview
Description
3-(Difluoromethyl)-1-((2,4-difluorophenyl)sulfonyl)azetidine is a synthetic organic compound that features a unique combination of difluoromethyl and difluorophenyl groups attached to an azetidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-((2,4-difluorophenyl)sulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction, often using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide.
Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced through a sulfonylation reaction, where the azetidine ring is reacted with a difluorophenyl sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-((2,4-difluorophenyl)sulfonyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-(Difluoromethyl)-1-((2,4-difluorophenyl)sulfonyl)azetidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It is used as a probe to study the interactions of difluoromethyl and difluorophenyl groups with biological macromolecules.
Industrial Chemistry: The compound is used in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-((2,4-difluorophenyl)sulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and difluorophenyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-1-((2,4-difluorophenyl)sulfonyl)azetidine
- 3-(Difluoromethyl)-1-((2,4-dichlorophenyl)sulfonyl)azetidine
- 3-(Difluoromethyl)-1-((2,4-difluorophenyl)thio)azetidine
Uniqueness
3-(Difluoromethyl)-1-((2,4-difluorophenyl)sulfonyl)azetidine is unique due to the presence of both difluoromethyl and difluorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
3-(difluoromethyl)-1-(2,4-difluorophenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2S/c11-7-1-2-9(8(12)3-7)18(16,17)15-4-6(5-15)10(13)14/h1-3,6,10H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYKMRNIYIQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=C(C=C2)F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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